Cas no 37174-92-8 (ethyl 4-oxononanoate)

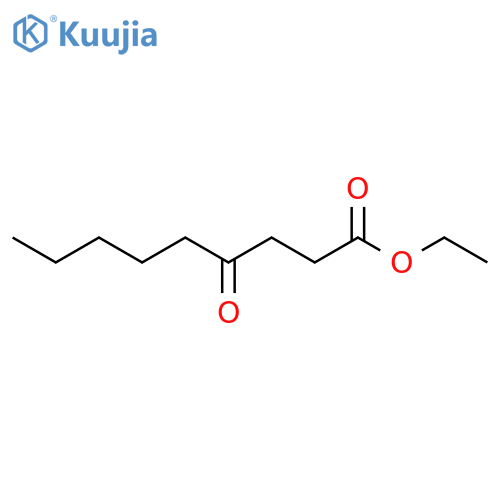

ethyl 4-oxononanoate structure

商品名:ethyl 4-oxononanoate

CAS番号:37174-92-8

MF:C11H20O3

メガワット:200.274703979492

MDL:MFCD00520680

CID:1481648

PubChem ID:12441329

ethyl 4-oxononanoate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-oxononanoate

- LogP

- CS-0297447

- EN300-343277

- MFCD00520680

- ethyl 4-ketononanoate

- 37174-92-8

- Z838956842

- ethyl4-oxononanoate

- AKOS010910614

- 4-oxo-nonanoic acid ethyl ester

- DTXSID80498380

- SCHEMBL10841847

-

- MDL: MFCD00520680

- インチ: InChI=1S/C11H20O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h3-9H2,1-2H3

- InChIKey: RHHOUINGCOVIBN-UHFFFAOYSA-N

- ほほえんだ: CCCCCC(=O)CCC(=O)OCC

計算された属性

- せいみつぶんしりょう: 200.1413

- どういたいしつりょう: 200.14124450g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 9

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 43.4Ų

じっけんとくせい

- 密度みつど: 0.95

- ふってん: 277°C at 760 mmHg

- フラッシュポイント: 115.8°C

- 屈折率: 1.433

- PSA: 43.37

ethyl 4-oxononanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-343277-0.25g |

ethyl 4-oxononanoate |

37174-92-8 | 95.0% | 0.25g |

$194.0 | 2025-03-21 | |

| abcr | AB367859-1g |

Ethyl 4-oxononanoate, 97%; . |

37174-92-8 | 97% | 1g |

€748.70 | 2024-04-17 | |

| TRC | E083640-500mg |

Ethyl 4-oxononanoate |

37174-92-8 | 500mg |

$ 735.00 | 2022-06-05 | ||

| TRC | E083640-250mg |

Ethyl 4-oxononanoate |

37174-92-8 | 250mg |

$ 440.00 | 2022-06-05 | ||

| 1PlusChem | 1P00CZI4-1g |

2-Ketopelargonic acid ethyl ester |

37174-92-8 | 90% | 1g |

$662.00 | 2023-12-17 | |

| Enamine | EN300-343277-1g |

ethyl 4-oxononanoate |

37174-92-8 | 90% | 1g |

$485.0 | 2023-09-03 | |

| Enamine | EN300-343277-5g |

ethyl 4-oxononanoate |

37174-92-8 | 90% | 5g |

$1406.0 | 2023-09-03 | |

| 1PlusChem | 1P00CZI4-250mg |

2-Ketopelargonic acid ethyl ester |

37174-92-8 | 90% | 250mg |

$293.00 | 2023-12-17 | |

| A2B Chem LLC | AG05084-2g |

Ethyl 4-oxononanoate |

37174-92-8 | 97% | 2g |

$839.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368117-250mg |

Ethyl 4-oxononanoate |

37174-92-8 | 95+% | 250mg |

¥5238.00 | 2024-05-16 |

37174-92-8 (ethyl 4-oxononanoate) 関連製品

- 109-43-3(dibutyl sebacate)

- 105-50-0(Diethyl 3-oxopentanedioate)

- 106-30-9(Ethyl Heptanoate(Heptanoic Acid Ethyl Ester))

- 106-33-2(Ethyl Laurate(Ethyl Dodecanoate))

- 106-02-5(ω-Pentadecalactone)

- 106-32-1(Ethyl n-Caprylate)

- 110-40-7(Diethyl decanedioate)

- 110-38-3(Ethyl decanoate)

- 123-29-5(Ethyl nonanoate)

- 123-95-5(Butyl stearate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:37174-92-8)ethyl 4-oxononanoate

清らかである:99%/99%/99%

はかる:1g/2g/5g

価格 ($):1169.0/1975.0/4835.0